9-Methyl-3,6-bis(2-phenylethynyl)carbazole
Overview
Description
9-Methyl-3,6-bis(2-phenylethynyl)carbazole: is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability . These properties make them valuable in various applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-3,6-bis(2-phenylethynyl)carbazole typically involves a Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling of an aryl halide with a terminal alkyne in the presence of a copper(I) co-catalyst . The general reaction conditions include:
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
Co-catalyst: Copper(I) iodide (CuI)
Base: Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to 80°C
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the Sonogashira coupling reaction under optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, are common for carbazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration with nitric acid (HNO₃), sulfonation with sulfuric acid (H₂SO₄), and halogenation with halogens (Cl₂, Br₂).
Major Products:
Oxidation: Carbazole-3,6-diones.
Reduction: Hydrogenated carbazole derivatives.
Substitution: Nitro, sulfo, and halo-carbazole derivatives.
Scientific Research Applications
Chemistry:
Organic Electronics: Used in the development of OLEDs, OFETs, and photovoltaic devices due to its excellent optoelectronic properties.
Sensors: Employed in the fabrication of chemical sensors and biosensors.
Biology and Medicine:
Antioxidant Properties: Carbazole derivatives have shown significant antioxidant activity, making them potential candidates for therapeutic applications.
Antitumor and Antibacterial Activities: Some carbazole derivatives exhibit antitumor and antibacterial properties.
Industry:
Photoconductors: Utilized in the production of photoconductors for electrophotography.
Dye-Sensitized Solar Cells: Used as charge-transporting materials in dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 9-Methyl-3,6-bis(2-phenylethynyl)carbazole is primarily related to its ability to participate in electron transfer processes. The compound’s conjugated structure allows for efficient charge transport, making it suitable for applications in organic electronics . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
- 9-Ethyl-3,6-bis(2-phenylethynyl)carbazole
- 9-Butyl-3,6-bis(2-phenylethynyl)carbazole
- 3,6-Bis(2-phenylethynyl)carbazole
Comparison:
- Optoelectronic Properties: 9-Methyl-3,6-bis(2-phenylethynyl)carbazole exhibits unique optoelectronic properties due to the presence of the methyl group, which can influence the compound’s electronic structure and charge transport abilities .
- Stability: The methyl group can also enhance the compound’s thermal and morphological stability compared to its ethyl and butyl counterparts .
Properties
IUPAC Name |
9-methyl-3,6-bis(2-phenylethynyl)carbazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19N/c1-30-28-18-16-24(14-12-22-8-4-2-5-9-22)20-26(28)27-21-25(17-19-29(27)30)15-13-23-10-6-3-7-11-23/h2-11,16-21H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBWUCDLPXGZIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C#CC3=CC=CC=C3)C4=C1C=CC(=C4)C#CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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